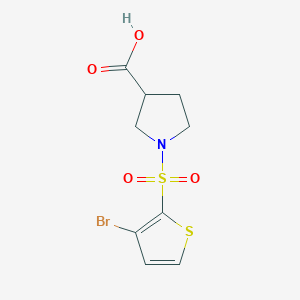
1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C9H10BrNO4S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 3-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
The next step involves the formation of the pyrrolidine ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative. The final step is the coupling of the bromothiophene-sulfonyl moiety with the pyrrolidine ring, which can be accomplished using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromothiophene moiety may also interact with biological targets through π-π stacking or hydrophobic interactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Chlorothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid
- 1-((3-Fluorothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid
- 1-((3-Methylthiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid
Uniqueness
1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity for certain targets compared to its chloro, fluoro, or methyl analogs.
Properties
Molecular Formula |
C9H10BrNO4S2 |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
1-(3-bromothiophen-2-yl)sulfonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO4S2/c10-7-2-4-16-9(7)17(14,15)11-3-1-6(5-11)8(12)13/h2,4,6H,1,3,5H2,(H,12,13) |
InChI Key |
NUGCCUPKZQPLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B14916751.png)
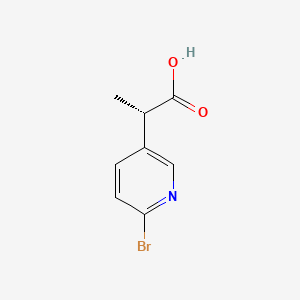
![1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14916764.png)
![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B14916774.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B14916787.png)
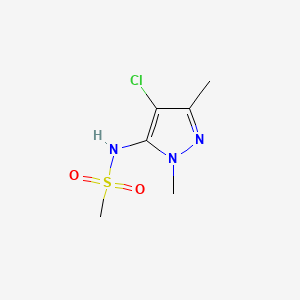
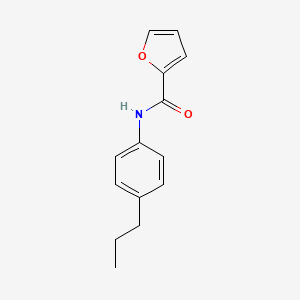

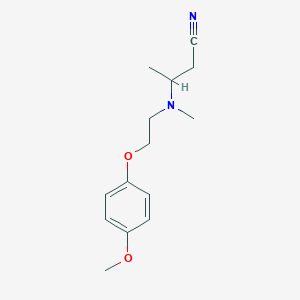
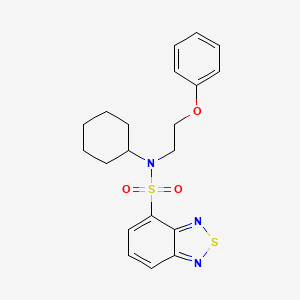
![5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14916819.png)
![2-furyl-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B14916824.png)
![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B14916835.png)
